molecular formula C6H12ClN B1392805 3-Methylidenepiperidine hydrochloride CAS No. 155137-12-5

3-Methylidenepiperidine hydrochloride

Cat. No.: B1392805
CAS No.: 155137-12-5
M. Wt: 133.62 g/mol
InChI Key: HGFHFWDARLQQBW-UHFFFAOYSA-N
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Description

3-Methylidenepiperidine hydrochloride is a chemical compound with the molecular formula C6H11N·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

3-Methylidenepiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of (piperidinomethylene)bis(phosphonic acid) derivatives. These derivatives are known for their antiosteoporosis activity . The compound interacts with various enzymes and proteins during these reactions. For instance, it may act as a substrate for certain enzymes that facilitate the formation of C-N bonds through amination and imine reduction processes . These interactions are crucial for the compound’s role in synthesizing biologically active molecules.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes involved in amination and imine reduction can lead to changes in cellular function . Additionally, its role in synthesizing antiosteoporosis agents suggests that it may have effects on bone cells and related cellular pathways

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme modulation. The compound can act as a substrate for enzymes that catalyze the formation of C-N bonds, leading to the synthesis of biologically active molecules . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound’s influence on gene expression may be mediated through its effects on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions . Its degradation products and their potential effects on cellular function have not been extensively studied. Long-term in vitro and in vivo studies are needed to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the synthesis of antiosteoporosis agents At higher doses, it may cause toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of biologically active molecules. The compound interacts with enzymes and cofactors that facilitate the formation of C-N bonds through amination and imine reduction processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenepiperidine hydrochloride typically involves the reaction of piperidine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenepiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

3-Methylidenepiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

  • 1-Methyl-3-methylidenepiperidine hydrochloride
  • 2-Methylidenepiperidine hydrochloride
  • 4-Methylidenepiperidine hydrochloride

Comparison: 3-Methylidenepiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity, biological activity, and potential applications. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-methylidenepiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFHFWDARLQQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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